BenchChemオンラインストアへようこそ!

Tritylcysteine

Mitotic kinesin Eg5 ATPase inhibition Antimitotic

Tritylcysteine (S-trityl-L-cysteine, STLC, CAS 25683-09-4) is a synthetic, non-natural amino acid derivative bearing a triphenylmethyl (trityl) thioether side chain. It serves a dual role in research and development: (i) as a widely employed cysteine side-chain protecting group in Fmoc solid-phase peptide synthesis (SPPS), where its acid lability permits TFA-mediated global deprotection during standard cleavage protocols ; and (ii) as a potent, selective, allosteric inhibitor of the mitotic kinesin Eg5 (KIF11/KSP), disrupting bipolar spindle formation and inducing mitotic arrest.

Molecular Formula C22H21NO2S
Molecular Weight 363.5 g/mol
CAS No. 25683-09-4
Cat. No. B3422465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTritylcysteine
CAS25683-09-4
Molecular FormulaC22H21NO2S
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
InChIInChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)
InChIKeyDLMYFMLKORXJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tritylcysteine (STLC, CAS 25683-09-4): Identity, Class, and Core Properties for Scientific Procurement Decisions


Tritylcysteine (S-trityl-L-cysteine, STLC, CAS 25683-09-4) is a synthetic, non-natural amino acid derivative bearing a triphenylmethyl (trityl) thioether side chain. It serves a dual role in research and development: (i) as a widely employed cysteine side-chain protecting group in Fmoc solid-phase peptide synthesis (SPPS), where its acid lability permits TFA-mediated global deprotection during standard cleavage protocols ; and (ii) as a potent, selective, allosteric inhibitor of the mitotic kinesin Eg5 (KIF11/KSP), disrupting bipolar spindle formation and inducing mitotic arrest [1]. As a free amino acid (H-Cys(Trt)-OH), it is a white to off-white crystalline solid (MW 363.47, m.p. 182–195 °C), soluble in DMSO (up to 20 mg/mL) and slightly soluble in methanol . The compound exists as the L-enantiomer and exhibits a specific optical rotation of [α]²⁰/D +106 to +116° (c=0.8, 0.04 M ethanolic HCl) .

Why Generic Substitution Fails for Tritylcysteine: Selectivity, Acid Lability, and Unique Binding Kinetics


Although broadly categorised as a 'trityl-protected cysteine derivative' or a 'kinesin Eg5 inhibitor,' tritylcysteine cannot be simply interchanged with other compounds in its class without risking experimental failure. In peptide synthesis, the trityl (Trt) group is the most frequently employed S-protection in Fmoc/tBu SPPS, but it carries unique racemization liability relative to more acid-labile alternatives such as Ddm and MBom under standard coupling conditions [1]. Conversely, the Trt group is markedly less acid-labile than the methoxytrityl (Mmt) group, enabling selective orthogonal deprotection strategies inaccessible with Mmt-protected analogues [2]. As an Eg5 inhibitor, STLC exhibits a characteristic binding kinetic signature—an approximately 8-fold faster association rate and approximately 4-fold slower dissociation rate than the structurally unrelated prototype monastrol—resulting in tight-binding inhibition (K(i,app) <150 nM at physiological ionic strength) that is not reproduced across all allosteric Eg5 inhibitors [3]. Furthermore, STLC retains activity in docetaxel-resistant prostate cancer cell models where taxane-based therapies fail, a differentiated efficacy profile not demonstrated for all Eg5 inhibitors [4]. These quantitative disparities mean that procurement decisions cannot rely on class-level assumptions alone; verified lot-specific purity, enantiomeric integrity, and activity data are essential.

Tritylcysteine: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Eg5 Basal ATPase Inhibition: STLC Is ~14-Fold More Potent Than Monastrol

In an enzyme-coupled ATPase assay measuring basal Eg5 activity, STLC inhibits with an IC50 of 1.0 μM, compared to monastrol's IC50 of 14 μM [1]. This represents an approximately 14-fold lower IC50 (i.e., greater potency) for STLC. STLC also inhibits microtubule-activated Eg5 ATPase activity with an IC50 of 140 nM [1]. Monastrol is a structurally unrelated allosteric Eg5 inhibitor that binds the same loop L5/α2/α3 pocket and is the historical reference compound for this target .

Mitotic kinesin Eg5 ATPase inhibition Antimitotic Cancer research

Binding Kinetics Advantage Over Monastrol: ~8-Fold Faster Association and ~4-Fold Slower Dissociation

STLC functions as a tight-binding Eg5 inhibitor with an apparent Ki (K(i,app)) of <150 nM at 300 mM NaCl and 600 nM at 25 mM KCl. Direct kinetic comparison versus monastrol reveals that STLC associates with Eg5 with a rate constant (k_on) of 6.1 μM⁻¹s⁻¹ and dissociates with a rate constant (k_off) of 3.6 s⁻¹ [1]. In contrast, monastrol exhibits k_on = 0.78 μM⁻¹s⁻¹ and k_off = 15 s⁻¹ [1]. Thus, STLC binds ~8-fold faster and dissociates ~4-fold slower than monastrol, yielding a longer target residence time.

Binding kinetics Tight-binding inhibitor Drug-target residence time Allosteric inhibition

NCI 60 Tumor Cell Line Panel Antiproliferative Activity: Average GI50 = 1.3 μM Across 60 Diverse Cancer Lines

STLC was tested against the National Cancer Institute (NCI) 60 human tumor cell line panel and yielded an average GI50 of 1.3 μM, placing it among the most interesting compounds in the NCI database [1][2]. In comparison, STLC exhibited higher potency than terpendole E and monastrol in induction of mitotic arrest [1]. This pan-cancer antiproliferative profile was confirmed in mouse xenograft models [2]. The activity in the NCI 60 panel is a standardised benchmark that allows cross-study comparison against other Eg5 inhibitors and cytotoxic agents.

NCI 60 panel Antiproliferative Cancer cell lines GI50

Docetaxel-Resistant Prostate Cancer: STLC Retains Antiproliferative Activity Where Taxane Therapy Fails

In a panel of prostate cancer cell lines, STLC exhibited differential sensitivity, with GI50 values ranging from 250 nM (LNCaP cells) to 1.8 μM (PC3 cells)—a 7.2-fold difference [1]. Critically, docetaxel-resistant LNCaP-derived (LDocR) cells responded to STLC in a manner comparable to their parental LNCaP cells, and docetaxel-resistant PC3M-derived (PDocR) cells showed similar GI50 to their parental PC3M cells upon STLC treatment [1]. In contrast, these resistant sublines exhibit reduced sensitivity to docetaxel itself. This demonstrates that STLC circumvents docetaxel resistance mechanisms in prostate cancer models.

Drug resistance Prostate cancer Docetaxel-resistant Eg5 inhibition

Selective Orthogonal Deprotection: Mmt Group Is Removed with 0.5–1.0% TFA While Trt Remains Intact

In the context of Fmoc SPPS, the S-trityl (Trt) protecting group in tritylcysteine requires 95% TFA for complete removal during global deprotection . By contrast, the S-4-methoxytrityl (Mmt) protecting group in Fmoc-Cys(Mmt)-OH is considerably more acid-labile: quantitative S-Mmt removal occurs selectively with 0.5–1.0% TFA in dichloromethane, in the presence of both tert-butyl type groups and S-Trt groups which remain unaffected under these mild conditions [1]. This differential acid lability enables selective, orthogonal deprotection strategies: Cys(Mmt) can be deprotected for on-resin cyclisation or conjugation while Cys(Trt) remains protected, then the Trt group is removed during the final global cleavage step.

Solid-phase peptide synthesis Orthogonal deprotection Cysteine protection Acid lability

Cysteine Racemization in SPPS: Trt Protection Limits Racemization but Requires Optimised Coupling Conditions Relative to Next-Generation Protecting Groups

Under standard Fmoc SPPS coupling conditions using phosphonium/uronium reagents with DIEA in DMF, Fmoc-Cys(Trt)-OH undergoes significant racemization; levels exceeding the acceptable threshold of <1.0% are observed even when the preactivation step is omitted [1]. In direct comparison, the 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) S-protecting groups suppress Cys racemization to below 1.0% under the identical standard SPPS protocol with DIEA in DMF [1]. Furthermore, Ddm and MBom groups significantly reduce the rate of racemization compared to the Trt group under microwave-assisted SPPS at elevated temperatures [1]. However, when coupling is performed using symmetrical anhydride or DIPCDI/HOBt activation, racemization of Fmoc-Cys(Trt)-OH is substantially minimised .

Racemization Epimerization Cysteine coupling Phosphonium reagents Peptide quality

Recommended Application Scenarios for Tritylcysteine Based on Quantitative Differentiation Evidence


Mitotic Kinesin Eg5 Tool Compound for Antimitotic Mechanism-of-Action Studies

STLC is the most extensively characterised reversible, tight-binding allosteric Eg5 inhibitor, with a 2.0 Å resolution crystal structure (PDB 2WOG) defining its binding mode in the loop L5/α2/α3 allosteric pocket [1]. Its ~14-fold greater basal ATPase inhibitory potency compared to monastrol (IC50 1.0 μM vs. 14 μM) and its ~8-fold faster association rate with ~4-fold slower dissociation rate provide superior target engagement kinetics for short-term mechanistic experiments [2]. The compound's reversible action allows washout experiments to study mitotic checkpoint recovery, a critical experimental design feature confirmed by the restoration of normal cell cycle progression upon STLC removal [2]. Researchers should select STLC over monastrol when higher potency, tighter binding, or structural characterisation of the inhibitor-Eg5 complex is required.

Drug Resistance Research: Eg5-Targeted Therapy in Taxane-Resistant Cancer Models

STLC represents a mechanistically orthogonal antimitotic strategy to microtubule-targeting agents (taxanes, vinca alkaloids). Its retained activity in docetaxel-resistant prostate cancer cell lines (LNCaP-derived LDocR and PC3M-derived PDocR), where docetaxel efficacy is diminished, makes it a valuable research tool for studying resistance circumvention strategies [3]. The compound also shows activity across the NCI 60 panel (average GI50 = 1.3 μM) with in vivo validation in mouse xenograft models, supporting its use in translational oncology research [4]. For laboratories investigating Eg5 as a therapeutic target in taxane-resistant settings, STLC is the benchmark inhibitor with the most comprehensive resistance-related characterisation.

Fmoc Solid-Phase Peptide Synthesis: Standard Cysteine Side-Chain Protection with Orthogonal Deprotection Compatibility

Tritylcysteine (as Fmoc-Cys(Trt)-OH or free H-Cys(Trt)-OH) is the most commonly employed cysteine protecting group in Fmoc/tBu SPPS, with the Trt group removed during standard TFA global cleavage (95% TFA with scavengers) . Its resistance to 0.5–1.0% TFA conditions enables orthogonal deprotection strategies: when synthesising multi-disulfide peptides, Cys(Mmt) can be selectively deprotected for on-resin cyclisation while Cys(Trt) remains intact, with the Trt group removed only at the final global cleavage step [5]. Although racemization must be managed through optimised coupling protocols (symmetrical anhydride or DIPCDI/HOBt activation), tritylcysteine remains the most cost-effective and commercially available cysteine building block for routine peptide synthesis, available in purities up to ≥98% (HPLC) from multiple suppliers .

Selectivity Profiling: Eg5-Specific Inhibition Across the Kinesin Family

STLC was tested against nine human kinesins in an enzyme-coupled assay and found to be selective for Eg5 [2]. This selectivity profile is superior to early-generation Eg5 inhibitors such as monastrol, which has a less comprehensively characterised selectivity fingerprint. For researchers designing experiments that require specific Eg5 inhibition without confounding effects on other kinesins (e.g., Kif3A, Kif4A, conventional kinesin), STLC provides the most thoroughly validated selectivity profile among commercially available Eg5 tool compounds. The structural basis for this selectivity—binding to a unique allosteric pocket formed by helix α3, strand β5, and loop L5 approximately 7 Å from the nucleotide site—is confirmed by crystallographic data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tritylcysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.